![molecular formula C19H17F3N2O5S B2876411 2-{4-[3-(三氟甲基)苯磺酰基]哌嗪-1-羰基}苯甲酸 CAS No. 743451-21-0](/img/structure/B2876411.png)

2-{4-[3-(三氟甲基)苯磺酰基]哌嗪-1-羰基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

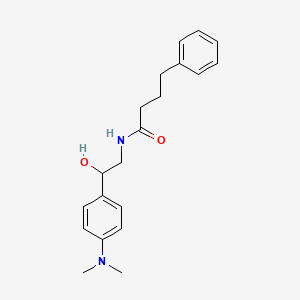

“2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid” is a chemical compound with the CAS Number: 743451-21-0 . It has a molecular weight of 442.42 .

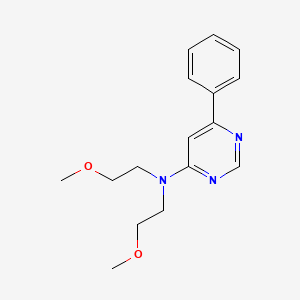

Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group, a piperazine ring, and a trifluoromethyl group . The InChI code for this compound is 1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 442.42 . Its IUPAC name is 2-[(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)carbonyl]benzoic acid .科学研究应用

Pharmaceutical Research

2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid: is a compound of interest in pharmaceutical research due to its potential as a building block for creating new therapeutic agents. Its structural features, particularly the trifluoromethyl group, are known to enhance the metabolic stability and bioavailability of pharmaceuticals .

Material Science

In material science, this compound could be explored for the development of novel polymers with unique properties. The benzoic acid moiety can participate in polymerization reactions, potentially leading to materials with enhanced durability and chemical resistance .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including sulfonation, carboxylation, and piperazine substitution, which are valuable in synthesizing complex molecules .

Biochemistry Research

The compound’s ability to bind with proteins could be utilized in biochemistry research for studying protein-ligand interactions. This can provide insights into enzyme function and aid in the design of enzyme inhibitors .

Analytical Chemistry

In analytical chemistry, 2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid could be used as a standard or reagent in chromatographic methods to quantify or identify other compounds with similar structural motifs .

Agricultural Chemistry

The compound’s sulfonyl and piperazine groups may be investigated for their potential use in developing new agrochemicals, such as pesticides or herbicides, to improve crop protection and yield .

作用机制

Mode of Action

The presence of the trifluoromethyl group and the benzenesulfonyl group suggests that it might interact with its targets through a combination of hydrophobic interactions and hydrogen bonding .

Pharmacokinetics

The presence of the piperazine ring and the carboxylic acid group might influence its solubility and permeability, thereby affecting its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution within the body .

属性

IUPAC Name |

2-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-4-3-5-14(12-13)30(28,29)24-10-8-23(9-11-24)17(25)15-6-1-2-7-16(15)18(26)27/h1-7,12H,8-11H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWMXLXKNCIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>66.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85269248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(hydroxymethyl)-2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2876332.png)

![7-Fluoro-3-[[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2876336.png)

![2-(3-Hydroxypropyl)-4,7-dimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2876340.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2876342.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2876347.png)

![3-Methyl-2-oxo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B2876350.png)

![1-[3-(phenylthio)pyrazin-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-3-carboxamide](/img/structure/B2876351.png)